Trichocereine

Description

Structure

3D Structure

Properties

CAS No. |

529-91-9 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

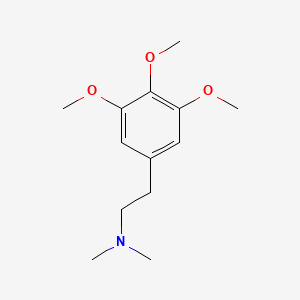

N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C13H21NO3/c1-14(2)7-6-10-8-11(15-3)13(17-5)12(9-10)16-4/h8-9H,6-7H2,1-5H3 |

InChI Key |

BTSKBPJWJZFTPQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CC(=C(C(=C1)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of Trichocereine in Trichocereus Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichocereine, chemically known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine, is a phenethylamine (B48288) alkaloid found within certain species of the Trichocereus (now often classified under Echinopsis) genus of cacti. It is the N,N-dimethylated analog of the more widely known psychedelic compound, mescaline. While an alkaloid of significant interest, comprehensive data on its natural occurrence, quantitative analysis, and biosynthesis has been historically sparse. This technical guide aims to consolidate the available scientific information on the natural sources of this compound in Trichocereus species, providing a resource for researchers in phytochemistry, pharmacology, and drug development.

Quantitative Analysis of this compound

Quantitative data on this compound concentrations in Trichocereus species is limited, with most studies focusing on the total alkaloid content or the primary alkaloid, mescaline. The most significant source of quantitative information comes from early research on Trichocereus terscheckii.

A seminal study by Reti and Castrillón in 1951 reported the total alkaloid content of Trichocereus terscheckii to range from 0.25% to 1.2% of the plant's dry weight.[1] This study also noted a typical ratio of this compound to mescaline of 5:1.[1] In some specimens with higher total alkaloid content, mescaline was reportedly absent, suggesting this compound was the sole major alkaloid.[1] Another study determined the total alkaloid concentration in fresh tissue of T. terscheckii to be approximately 0.33 mg/g (wet weight) or 4.50 mg/g (dry weight).[2]

Based on these findings, an estimated concentration of this compound in Trichocereus terscheckii can be calculated.

Table 1: Quantitative Data of Alkaloids in Trichocereus terscheckii

| Plant Material | Total Alkaloid Content (% of Dry Weight) | This compound to Mescaline Ratio | Estimated this compound Content (% of Dry Weight) | Plant Part Analyzed | Reference |

| Trichocereus terscheckii | 0.25% - 1.2% | ~ 5:1 | 0.21% - 1.0% | Whole plant | Reti & Castrillón, 1951[1] |

| Trichocereus terscheckii | 0.45% | Not Specified | Not Specified | Whole plant (dry) | Corio et al., 2013[2] |

Note: The estimated this compound content is calculated based on the 5:1 ratio of this compound to mescaline within the total alkaloid fraction. This is an approximation and may vary between individual plant specimens.

The 1951 study by Reti and Castrillón also provided valuable insights into the distribution of total alkaloids within different tissues of Trichocereus terscheckii, which has implications for the targeted extraction of this compound.[1][3]

Table 2: Distribution of Total Alkaloids in Trichocereus terscheckii

| Plant Tissue | Percentage of Total Alkaloids |

| Inner Core (Parenchymal Tissues) | 45% |

| Green Outer Tissue (Epidermis) | 29% |

| Intermediate Tissue | 26% |

Experimental Protocols

Extraction of Alkaloids from Trichocereus Species

The following is a detailed protocol for the acid-base extraction of alkaloids from Trichocereus tissue, adapted from modern phytochemical procedures.[4][5]

Materials:

-

Dried and powdered Trichocereus plant material

-

Methanol (B129727) (MeOH)

-

0.1 M Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Separatory funnel

-

pH indicator strips or pH meter

Procedure:

-

Maceration: Weigh 10 g of dried, powdered Trichocereus tissue and place it in a flask. Add 100 mL of methanol and stir for 24 hours at room temperature.

-

Filtration: Filter the methanolic extract through filter paper to remove the plant material.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a viscous extract remains.

-

Acidification: Dissolve the extract in 50 mL of 0.1 M HCl. This will protonate the alkaloids, making them soluble in the aqueous acidic solution.

-

Defatting: Transfer the acidic solution to a separatory funnel and wash with 50 mL of dichloromethane to remove non-polar compounds. Discard the organic layer. Repeat this step twice.

-

Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. This will deprotonate the alkaloids, making them soluble in organic solvents.

-

Alkaloid Extraction: Extract the alkaloids from the basified aqueous solution with 50 mL of dichloromethane. Collect the organic layer. Repeat the extraction twice more with fresh dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate to dryness under reduced pressure to yield the crude alkaloid extract.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative GC-MS protocol for the analysis of phenethylamine alkaloids, which can be optimized for the quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Final hold: 5 minutes at 280°C

-

-

Injection Volume: 1 µL

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-500

Quantification:

-

Prepare a standard curve using a certified reference standard of this compound.

-

Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol) at a known concentration.

-

Analyze the standards and samples by GC-MS.

-

Quantify this compound in the samples by comparing the peak area of the characteristic ion of this compound with the standard curve. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.[2]

Biosynthesis of this compound

The biosynthesis of this compound begins with the amino acid L-tyrosine and proceeds through the well-established pathway for mescaline formation. The final step involves the N,N-dimethylation of mescaline. While the specific enzymes responsible for this final step in Trichocereus have not been definitively characterized, recent research in the related cactus Lophophora williamsii (peyote) has identified an N-methyltransferase with broad substrate specificity, capable of producing N-methylated phenethylamines.[4] This provides a strong model for the likely enzymatic activity in Trichocereus.

The proposed biosynthetic pathway is as follows:

-

Hydroxylation: L-tyrosine is hydroxylated to L-DOPA.

-

Decarboxylation: L-DOPA is decarboxylated to dopamine.

-

Series of Hydroxylations and O-Methylations: Dopamine undergoes a series of hydroxylation and O-methylation steps to form 3,4,5-trimethoxyphenethylamine (mescaline).

-

N-Methylation: Mescaline is sequentially N-methylated to N-methylmescaline.

-

N,N-Dimethylation: N-methylmescaline is further N-methylated to form N,N-dimethylmescaline (this compound). This step is likely catalyzed by a phenethylamine N-methyltransferase.

Visualizations

References

- 1. Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of alkaloid intermediates by gas chromatography-mass spectrometry. I. Potential mescaline precursors in Trichocereus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. shaunlacob.com [shaunlacob.com]

An In-Depth Technical Guide on the Pharmacological Profile of N,N-dimethylmescaline

Disclaimer: The scientific literature on the pharmacological profile of N,N-dimethylmescaline, also known as trichocereine, is notably limited. Despite a thorough search of available scientific databases, there is a significant scarcity of quantitative data regarding its receptor binding affinities, in vitro functional activity, and detailed pharmacokinetics. The following guide synthesizes the available information, primarily from older in vivo studies and contextual structure-activity relationship analyses of mescaline analogs. The absence of comprehensive data necessitates a qualitative rather than quantitative focus for much of this profile.

Introduction

N,N-dimethylmescaline (this compound) is a naturally occurring phenethylamine (B48288) alkaloid found in certain species of cacti, such as Trichocereus terscheckii.[1][2] It is the N,N-dimethylated analog of the classic psychedelic, mescaline. Structurally, it belongs to the substituted phenethylamine class. Due to its close structural relationship to mescaline, it has been a subject of interest in the study of structure-activity relationships (SAR) of psychedelic compounds. However, it has not been as extensively studied as its parent compound. This guide aims to provide a comprehensive overview of the currently known pharmacological characteristics of N,N-dimethylmescaline, while also highlighting the significant gaps in the existing research.

Synthesis and Characterization

Hypothetical Synthesis Workflow:

References

The Historical Discovery and Isolation of Trichocereine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichocereine, chemically known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine or N,N-dimethylmescaline, is a phenethylamine (B48288) alkaloid first identified in the mid-20th century. As a close structural analog of the psychoactive compound mescaline, this compound has been a subject of scientific inquiry, primarily to understand the structure-activity relationships of psychedelic compounds. This technical guide provides an in-depth overview of the historical discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from foundational scientific literature, a compilation of its physicochemical properties, and an exploration of its biosynthesis and pharmacological effects. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

The study of psychoactive alkaloids from cacti has a rich history, deeply intertwined with ethnobotany and the development of modern pharmacology. While mescaline from the peyote cactus (Lophophora williamsii) is the most renowned of these compounds, a variety of other structurally related alkaloids exist within the Cactaceae family. One such alkaloid is this compound, the N,N-dimethylated analog of mescaline.

This whitepaper details the scientific journey of this compound, from its initial discovery in the Argentine cactus Trichocereus terscheckii to its chemical synthesis and pharmacological evaluation. By providing a consolidated source of technical information, including historical context, experimental procedures, and key data, this document aims to facilitate further research into the pharmacology of phenethylamines and the broader landscape of psychoactive natural products.

Historical Discovery and Early Research

This compound was first described in the scientific literature in 1935 by F. P. Ludueña. However, the most definitive early work on its isolation and characterization was conducted by the Argentine chemists L. Reti and J. A. Castrillón in 1951. Their research on the alkaloid content of Trichocereus terscheckii, a large columnar cactus native to Argentina, led to the isolation of both mescaline and a then-new alkaloid which they named this compound.

Their findings were significant as they established Trichocereus terscheckii as a source of mescaline and introduced a new, closely related natural product. Subsequent studies have confirmed the presence of this compound in other cacti species, including those from the Gymnocalycium and Turbinicarpus genera, as well as in some non-cactus plants like Acacia berlandieri and Acacia rigidula.

Early pharmacological investigations by Ludueña in the 1930s on this compound hydrochloride administered to humans, both orally (up to 9 mg/kg) and parenterally (up to 550 mg), reported a lack of the psychoactive effects characteristic of mescaline, with only minor gastric discomfort noted. Later studies in the 1960s by Vojtĕchovský and Krus with oral doses up to 800 mg suggested effects weaker than those of 400 mg of mescaline. These initial findings highlighted the significant impact of N,N-dimethylation on the pharmacological profile of mescaline.

Physicochemical Properties

This compound is a phenethylamine derivative with the chemical formula C₁₃H₂₁NO₃. Its properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine | |

| Other Names | N,N-dimethylmescaline, Trichocerine | |

| CAS Number | 529-91-9 | |

| Molecular Formula | C₁₃H₂₁NO₃ | |

| Molar Mass | 239.315 g/mol | |

| Melting Point (HCl salt) | 183-186 °C (as prisms) |

Experimental Protocols

Isolation of this compound from Trichocereus terscheckii (Adapted from Reti and Castrillón, 1951)

This protocol is based on the classical acid-base extraction method for alkaloids.

Materials:

-

Dried and powdered Trichocereus terscheckii plant material

-

Ethanol (B145695) (95%)

-

Acetic acid

-

Hydrochloric acid (HCl), 10% solution

-

Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Extraction: Exhaustively extract the dried and powdered plant material with 95% ethanol containing a small amount of acetic acid.

-

Solvent Removal: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

Acidification: Acidify the aqueous residue with a 10% HCl solution. This step protonates the alkaloids, making them water-soluble.

-

Defatting: Extract the acidic aqueous solution with a nonpolar solvent like chloroform to remove fats, waxes, and other non-basic compounds. Discard the organic layer.

-

Basification: Make the acidic aqueous solution strongly alkaline with a NaOH solution. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Alkaloid Extraction: Extract the basic aqueous solution multiple times with chloroform. The alkaloids will partition into the organic layer.

-

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter. Evaporate the chloroform under reduced pressure to obtain the crude alkaloid mixture.

-

Separation: The separation of this compound from mescaline can be achieved by fractional crystallization of their salts (e.g., hydrochlorides) from a suitable solvent system, or by chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC).

Figure 1: General workflow for the isolation of this compound from Trichocereus terscheckii.

Chemical Synthesis of this compound

A reported synthesis of this compound involves the N,N-dimethylation of mescaline.

Materials:

-

Mescaline

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., sodium carbonate, potassium carbonate)

-

Anhydrous solvent (e.g., acetone, methanol)

-

Reaction vessel with reflux condenser

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Reaction Setup: Dissolve mescaline in an anhydrous solvent in a reaction vessel.

-

Addition of Base: Add a suitable base to the solution to deprotonate the primary amine of mescaline.

-

Methylation: Slowly add the methylating agent to the reaction mixture. The reaction is typically carried out at an elevated temperature under reflux.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as TLC, to determine the consumption of the starting material and the formation of the product.

-

Workup: After the reaction is complete, quench any excess methylating agent and filter the reaction mixture.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Biosynthesis

The biosynthesis of this compound is believed to follow a pathway similar to that of mescaline, with an additional N,N-dimethylation step. The precursor for this pathway is the amino acid L-tyrosine.

The proposed biosynthetic pathway involves the following key steps:

-

Hydroxylation: L-tyrosine is hydroxylated to L-DOPA.

-

Decarboxylation: L-DOPA is decarboxylated to dopamine (B1211576).

-

Hydroxylation and O-Methylation: A series of hydroxylation and O-methylation steps convert dopamine into mescaline.

-

N,N-Dimethylation: The final step is the N,N-dimethylation of mescaline to yield this compound. This reaction is catalyzed by one or more N-methyltransferase enzymes that use S-adenosyl methionine (SAM) as a methyl group donor. The presence of such enzymes with broad substrate specificity has been identified in peyote, suggesting a similar mechanism in Trichocereus species.

Figure 2: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Pharmacology and Signaling Pathways

The pharmacology of this compound is primarily understood in comparison to its parent compound, mescaline. The addition of the two methyl groups to the amine nitrogen significantly alters its interaction with biological targets.

Psychoactivity

As mentioned, early studies in humans found this compound to be largely devoid of the psychedelic effects associated with mescaline, even at high doses. This is a crucial finding in the structure-activity relationship of phenethylamine psychedelics, suggesting that the unsubstituted primary amine is important for activity at the key serotonin (B10506) receptors responsible for the psychedelic experience.

Central Nervous System Effects in Animal Models

Animal studies have yielded more complex results. In rodent drug discrimination studies, this compound has been shown to substitute for mescaline, indicating that it can produce some interoceptive cues similar to mescaline. However, it was only a transient substitute when administered directly into the brain (intracerebroventricularly). Other reported effects in animals include convulsions in cats and amphetamine-like excitation in rodents. This compound showed no activity in conditioned avoidance tests in rodents.

Signaling Pathways

The primary molecular target of classic psychedelics like mescaline is the serotonin 5-HT₂A receptor. It is hypothesized that the lack of psychoactivity of this compound is due to a significantly reduced affinity or efficacy at this receptor. The bulky N,N-dimethyl group may sterically hinder the optimal binding of the molecule to the 5-HT₂A receptor's active site.

While specific receptor binding data for this compound is scarce, it is plausible that it may interact with other monoamine receptors, contributing to the observed stimulant-like effects in animals. The signaling cascade downstream of 5-HT₂A receptor activation by classic psychedelics involves G-protein coupling and modulation of intracellular signaling pathways, including phospholipase C and subsequent increases in inositol (B14025) phosphates and intracellular calcium. The extent to which this compound engages this or other signaling pathways remains an area for further investigation.

Figure 3: Hypothesized differential signaling of Mescaline vs. This compound at the 5-HT2A receptor.

Conclusion

This compound stands as an important molecule in the study of phenethylamine alkaloids. Its discovery and subsequent characterization have provided valuable insights into the structure-activity relationships governing the psychoactive properties of this class of compounds. The stark difference in pharmacological effects between mescaline and its N,N-dimethylated counterpart, this compound, underscores the critical role of the amine substituent in mediating interactions with the 5-HT₂A receptor.

This technical guide has consolidated the key historical, chemical, and pharmacological information on this compound. The detailed protocols and compiled data serve as a foundation for future research. Further investigation into the specific receptor binding profile and downstream signaling of this compound is warranted to fully elucidate its pharmacological mechanism of action. Such studies will not only enhance our understanding of this particular alkaloid but also contribute to the broader knowledge of how subtle structural modifications can dramatically alter the biological activity of psychoactive compounds.

An In-depth Technical Guide on Trichocereine and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichocereine, also known as N,N-dimethylmescaline, is a phenethylamine (B48288) alkaloid found in various cacti species. As a structural analog of the classic psychedelic mescaline, this compound has been a subject of scientific interest to understand the structure-activity relationships within this class of compounds. This technical guide provides a comprehensive overview of this compound and its key structural analogs, focusing on their chemical properties, pharmacological activities, and the underlying signaling pathways. Quantitative data on receptor binding affinities and functional potencies are presented in structured tables for comparative analysis. Detailed experimental protocols for relevant assays are provided to facilitate further research in this area.

Introduction

Phenethylamine and its derivatives represent a broad class of neuroactive compounds with diverse pharmacological effects. Mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic found in peyote cactus (Lophophora williamsii), has been used for centuries in traditional ceremonies and has been a cornerstone in the study of serotonergic hallucinogens.[1][2] this compound (N,N-dimethyl-3,4,5-trimethoxyphenethylamine) is a close structural analog of mescaline, differing by the presence of two methyl groups on the terminal amine.[3] This N,N-dimethylation significantly alters its pharmacological profile, rendering it largely non-psychoactive in humans at typical mescaline dosages.[3]

Understanding the pharmacological distinctions between mescaline, N-methylmescaline, and this compound is crucial for elucidating the structural requirements for 5-HT2A receptor activation and the subsequent induction of psychedelic effects. This guide delves into the available scientific literature to provide a detailed technical overview for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structures and Properties

The core structure of the compounds discussed is the phenethylamine backbone. The key structural variations involve methylation at the terminal amine group.

-

Mescaline: 3,4,5-trimethoxyphenethylamine

-

N-Methylmescaline: N-methyl-3,4,5-trimethoxyphenethylamine

-

This compound: N,N-dimethyl-3,4,5-trimethoxyphenethylamine

Quantitative Pharmacological Data

The primary molecular target for classic psychedelics is the serotonin (B10506) 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR).[4] The affinity and efficacy at this receptor are critical determinants of a compound's psychoactive potential. The following tables summarize the available quantitative data for mescaline and its N-methylated analogs.

Table 1: Receptor Binding Affinities (Ki in nM)

| Compound | 5-HT2A Receptor | Reference |

| Mescaline | ~2,240 nM (A2 value) | [5] |

| N-Methylmescaline | ~5,250 nM (A2 value) | [5] |

| This compound (N,N-dimethylmescaline) | Data not available in reviewed literature |

Note: A2 values are a measure of antagonist potency, presented here as an indicator of affinity.

Table 2: Functional Potency (EC50 in nM) at the 5-HT2A Receptor

| Compound | Calcium Flux Assay | IP1 Accumulation Assay | Reference |

| Mescaline | Data available for analogs, but not consistently for mescaline itself in the reviewed literature. | Data available for analogs, but not consistently for mescaline itself in the reviewed literature. | [2][6] |

| N-Methylmescaline | Data not available in reviewed literature | Data not available in reviewed literature | |

| This compound (N,N-dimethylmescaline) | Data not available in reviewed literature | Data not available in reviewed literature |

Note: While specific EC50 values for mescaline were not consistently found in the initial search, studies on its analogs suggest it is a partial agonist at the 5-HT2A receptor.[2][6]

Signaling Pathways

The activation of the 5-HT2A receptor by an agonist like mescaline initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling of the receptor to the Gq/G11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Caption: Canonical 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the N,N-dimethylation of mescaline. A general procedure is outlined below, based on established chemical principles.

Workflow for this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve mescaline hydrochloride in a suitable solvent such as acetonitrile.

-

Addition of Base: Add a weak base, for example, potassium carbonate, to neutralize the hydrochloride and deprotonate the amine.

-

Methylation: Add an excess of a methylating agent, such as methyl iodide, to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of dichloromethane (B109758) and methanol) to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.[7][8]

Workflow for Radioligand Binding Assay

Caption: Workflow for a 5-HT2A radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a source expressing the 5-HT2A receptor (e.g., HEK293 cells stably expressing the human 5-HT2A receptor or rat cortical tissue). Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, [3H]ketanserin (final concentration ~1-2 nM), and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]ketanserin, and a high concentration of a non-labeled competitor (e.g., 10 µM ketanserin).

-

Competition: Membrane preparation, [3H]ketanserin, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol describes a method to measure the functional potency (EC50) of a test compound at the 5-HT2A receptor by quantifying the increase in intracellular calcium concentration upon receptor activation.[9][10]

Workflow for Calcium Flux Assay

Caption: Workflow for a 5-HT2A calcium flux assay.

Detailed Protocol:

-

Cell Culture: Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in a suitable medium.

-

Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere and grow to confluency.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer. Incubate the plate at 37°C for 30-60 minutes.

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader capable of kinetic reads and with automated injectors (e.g., FLIPR or FlexStation).

-

Data Acquisition: Establish a baseline fluorescence reading for each well. Inject the different concentrations of the test compound into the respective wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Determine the maximum fluorescence response for each concentration of the test compound. Plot the fluorescence response against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Discussion and Future Directions

The available data, although limited for this compound itself, suggests that N,N-dimethylation of mescaline significantly reduces its affinity and efficacy at the 5-HT2A receptor, leading to a loss of psychedelic activity. The progressive decrease in serotonergic activity from mescaline to N-methylmescaline and presumably to this compound highlights the critical role of the unsubstituted or mono-substituted amine for potent 5-HT2A receptor interaction.

Future research should focus on obtaining robust quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) at the 5-HT2A receptor and a broader panel of CNS targets. This will provide a more complete understanding of its pharmacological profile. Furthermore, investigating the potential for biased agonism at the 5-HT2A receptor, where a ligand differentially activates G-protein versus β-arrestin pathways, could offer insights into the structural determinants of psychedelic versus non-psychedelic 5-HT2A agonism. The detailed protocols provided in this guide offer a starting point for researchers to conduct these important investigations.

Conclusion

This compound and its structural analogs, N-methylmescaline and mescaline, provide a valuable chemical series for probing the structure-activity relationships of serotonergic phenethylamines. While mescaline is a well-established psychedelic, its N-methylated derivatives exhibit diminished or absent psychoactivity, likely due to reduced interaction with the 5-HT2A receptor. Further quantitative pharmacological characterization of this compound is warranted to solidify our understanding of its molecular pharmacology and to refine our models of ligand-receptor interactions at the 5-HT2A receptor. The methodologies and data presented in this technical guide are intended to support and stimulate further research in this fascinating area of neuropharmacology.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. N-Methylmescaline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide to the Physicochemical Properties of Trichocereine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichocereine, also known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine, is a phenethylamine (B48288) alkaloid found in various cacti species.[1] As the N,N-dimethylated analog of mescaline, its study is of significant interest in the fields of ethnobotany, pharmacology, and synthetic chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound hydrochloride. Due to the limited availability of specific experimental data for this compound hydrochloride, this guide incorporates data from closely related and structurally similar compounds, namely mescaline hydrochloride and phenethylamine hydrochloride, to provide a comparative and predictive context. All such instances are clearly indicated.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile. This section details the key properties of this compound hydrochloride.

Chemical Structure and General Properties

-

IUPAC Name: N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride[2]

-

Synonyms: this compound chloride, N,N-Dimethylmescaline HCl[2]

-

CAS Number: 54547-01-2[2]

-

Chemical Formula: C₁₃H₂₂ClNO₃[2]

-

Molecular Weight: 275.77 g/mol [2]

Quantitative Physicochemical Data

The following table summarizes the available and extrapolated quantitative physicochemical data for this compound hydrochloride.

| Property | Value | Remarks and References |

| Melting Point (°C) | Data not available | For comparison, the melting point of mescaline hydrochloride is reported as 181-184°C[3][4] and phenethylamine hydrochloride is 217°C.[5] |

| Solubility | Data not available | As an amine hydrochloride salt, it is expected to be soluble in water and polar organic solvents like ethanol (B145695) and methanol. The free base is likely soluble in nonpolar organic solvents.[5] |

| pKa | Data not available | The pKa of the tertiary amine is a critical parameter. For comparison, the pKa of the primary amine in phenethylamine is 9.83.[5] The presence of electron-donating methoxy (B1213986) groups on the phenyl ring may slightly increase the basicity (and thus the pKa) compared to phenethylamine. |

| LogP (Octanol-Water Partition Coefficient) | Data not available | This value is crucial for predicting membrane permeability. The LogP of the free base would be higher than that of the hydrochloride salt. |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound hydrochloride.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

A small amount of dry this compound hydrochloride is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to a depth of 2-3 mm.

-

The capillary tube is inverted and tapped gently to pack the sample into the sealed end.

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20°C per minute for a rapid preliminary determination.

-

Once an approximate melting range is observed, the apparatus is allowed to cool.

-

A fresh sample is prepared and heated rapidly to about 20°C below the approximate melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The shake-flask method is a common technique for determining equilibrium solubility.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Spectrophotometer (UV-Vis) or HPLC system

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

An excess amount of this compound hydrochloride is added to a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a sealed vial.

-

The vials are agitated in a constant temperature water bath or incubator on an orbital shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow for the settling of undissolved solid.

-

Aliquots of the supernatant are carefully removed and centrifuged to separate any remaining suspended solids.

-

The concentration of this compound hydrochloride in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a suitable standard curve.

-

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a tertiary amine like this compound, the pKa refers to the equilibrium between the protonated (conjugate acid) and the free base form. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid and sodium hydroxide (B78521) (e.g., 0.1 M)

Procedure:

-

A known amount of this compound hydrochloride is accurately weighed and dissolved in a known volume of deionized water.

-

The solution is placed in a beaker with a stir bar, and the pH electrode is immersed.

-

The solution is titrated with a standardized solution of NaOH, added in small, precise increments from the burette.

-

After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption is dependent on the electronic structure of the molecule and can be used for quantification and characterization.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Suitable solvent (e.g., methanol, ethanol, or water)

Procedure:

-

A stock solution of this compound hydrochloride of known concentration is prepared in the chosen solvent.

-

A series of dilutions are made to prepare standard solutions of varying concentrations.

-

The spectrophotometer is blanked using the pure solvent.

-

The absorbance of each standard solution is measured over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

A calibration curve is constructed by plotting absorbance at λmax versus concentration.

-

The absorbance of an unknown sample can then be measured, and its concentration determined from the calibration curve. The UV spectrum itself provides qualitative information about the chromophore. For phenethylamines, characteristic absorption bands are expected due to the benzene (B151609) ring.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle (agate)

Procedure (KBr Pellet Method):

-

A small amount of this compound hydrochloride (1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

The mixture is finely ground to a uniform powder.

-

The powder is placed into a pellet die and pressed under high pressure to form a transparent or translucent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

A background spectrum of the empty sample compartment is collected.

-

The IR spectrum of the sample is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch of the ammonium (B1175870) salt, C-H stretches of alkyl and aromatic groups, C=C stretches of the aromatic ring, and C-O stretches of the methoxy groups).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule by observing the behavior of their nuclei in a magnetic field. ¹H and ¹³C NMR are most common for organic molecules.

Apparatus:

-

NMR spectrometer

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

-

Pipettes

Procedure:

-

Approximately 5-10 mg of this compound hydrochloride is dissolved in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

The solution is filtered through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

-

The NMR tube is capped and placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are analyzed to elucidate the molecular structure.

Signaling Pathways and Biological Activity

This compound's structural similarity to mescaline suggests that its biological activity is likely mediated through interaction with the serotonergic system. While specific signaling pathways for this compound have not been extensively elucidated, it is hypothesized to interact with serotonin (B10506) receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.

Postulated Interaction with 5-HT₁A Receptor

The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gαi/o protein. Activation of this receptor generally leads to an inhibitory cellular response.

Caption: Postulated 5-HT₁A receptor signaling pathway for this compound.

Postulated Interaction with 5-HT₂A Receptor

The 5-HT₂A receptor is also a GPCR, but it typically couples to the Gαq protein, leading to an excitatory cellular response through the phospholipase C (PLC) pathway.

Caption: Postulated 5-HT₂A receptor signaling pathway for this compound.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound hydrochloride. While specific experimental data for this compound remains scarce, a robust framework for its characterization has been presented through detailed experimental protocols and comparison with structurally related molecules. The elucidation of its precise physicochemical profile is essential for advancing research into its pharmacological effects and potential applications. The provided diagrams of postulated signaling pathways offer a starting point for further investigation into its mechanism of action at the molecular level. Future research should focus on obtaining empirical data for the properties outlined in this guide to provide a more complete understanding of this intriguing alkaloid.

References

Distribution of Alkaloids in Trichocereus terscheckii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the distribution, quantification, and analysis of alkaloids in Trichocereus terscheckii, a columnar cactus known to contain mescaline and other phenethylamine (B48288) alkaloids. The information presented herein is synthesized from published research to facilitate further scientific inquiry and drug development efforts.

Quantitative Distribution of Alkaloids

The concentration and relative abundance of alkaloids in Trichocereus terscheckii vary significantly across different tissues of the plant. Early studies, notably by Reti & Castrillón (1951), laid the groundwork for understanding this distribution. The primary alkaloids identified are mescaline and trichocereine, with the latter often being the major alkaloid constituent.[1][2]

Subsequent analyses have confirmed that the highest concentration of mescaline is typically found in the green, chlorophyll-rich tissues of the outer layer (epidermis and cortical parenchyma).[3] However, the bulk of the total alkaloids by mass is located in the more substantial central parenchymal tissues.[1][3] This is a critical consideration for efficient extraction and analysis.

The following table summarizes the quantitative data on alkaloid distribution as reported in the literature.

| Plant Tissue | Alkaloid Content (% of Total Alkaloids) | Alkaloid Concentration (Dry Weight) | Key Alkaloids Identified | Reference |

| Green Epidermis (Dry) | 29% | Higher concentration by weight | Mescaline, this compound | Reti & Castrillón, 1951[3] |

| Central Parts (including Cortical Parenchyma, Dry) | 45% | Lower concentration by weight | Mescaline, this compound | Reti & Castrillón, 1951[1][3] |

| Remaining Tissue (between Epidermis and Core) | 26% | Not specified | Mescaline, this compound | Inferred from Reti & Castrillón, 1951[1] |

| Whole Plant | Not applicable | 0.25% - 1.2% | Mescaline, this compound | Reti & Castrillón, 1951[1][4] |

It is important to note that alkaloid content can be highly variable depending on factors such as the age of the plant, growing conditions, and the specific cultivar.[5]

Experimental Protocols

The extraction and quantification of alkaloids from Trichocereus terscheckii typically involve a multi-step process, including sample preparation, extraction, and analysis.

Sample Preparation

-

Tissue Selection: Samples are typically taken from the chlorophyllaceous parenchymal tissue, which includes the skin and outer flesh, as this is where the highest concentration of mescaline is found.[6]

-

Drying: The collected plant material is dried to remove water. This can be done under a vacuum.[6]

-

Grinding: The dried tissue is then ground into a fine powder to increase the surface area for efficient extraction.[6]

Alkaloid Extraction

A common method for extracting alkaloids from the prepared cactus powder is a classic acid-base extraction.

-

Initial Extraction: The powdered plant material is extracted with an organic solvent, typically methanol (B129727), using a Soxhlet apparatus.[7]

-

Acidification: The resulting methanol extract is evaporated to an aqueous suspension and then acidified with hydrochloric acid (e.g., 10% HCl).[4] This protonates the alkaloids, making them soluble in the aqueous phase.

-

Liquid-Liquid Partitioning: The acidified aqueous solution is then washed with a non-polar organic solvent, such as dichloromethane (B109758) (CH2Cl2), to remove non-alkaloidal compounds.[4][7] The alkaloids remain in the aqueous acidic phase.

-

Basification and Re-extraction: The aqueous phase is then made basic, deprotonating the alkaloids and making them soluble in a non-polar organic solvent. The alkaloids are then extracted back into an organic solvent like dichloromethane.

-

Final Evaporation: The organic solvent containing the alkaloids is evaporated to yield a crude alkaloid extract.

Alkaloid Analysis and Quantification

The crude alkaloid extract is then analyzed to identify and quantify the specific alkaloids present.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the different compounds in the extract and identify them based on their mass spectra.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for quantifying the amount of a specific alkaloid, such as mescaline, in the extract.[7] A validated method using an internal standard (e.g., mescaline-d9) can provide accurate quantification.[6]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of alkaloids from Trichocereus terscheckii.

Caption: Workflow for the extraction and analysis of alkaloids from Trichocereus terscheckii.

Biosynthetic Pathways

Currently, there is a lack of detailed, publicly available research specifically outlining the signaling pathways for alkaloid biosynthesis in Trichocereus terscheckii. However, the biosynthetic precursors for mescaline and related phenethylamine alkaloids in other Trichocereus species are known to be amino acids, primarily tyrosine and phenylalanine. Further research is required to elucidate the specific enzymatic steps and regulatory networks involved in the biosynthesis of these compounds in T. terscheckii.

This guide serves as a foundational resource for researchers. The provided data and protocols can be adapted and built upon to further explore the rich phytochemistry of Trichocereus terscheckii and its potential applications.

References

- 1. alkaloid distribution in T. terscheckii - Cultivation - Welcome to the DMT-Nexus [dmt-nexus.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. troutsnotes.com [troutsnotes.com]

- 4. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]

- 5. troutsnotes.com [troutsnotes.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Trichocereine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichocereine (N,N-dimethylmescaline) is a phenethylamine (B48288) alkaloid and the primary alkaloid constituent of the cactus Trichocereus terscheckii. As a close structural analog of mescaline, the efficient and selective extraction of this compound is of significant interest for phytochemical and pharmacological research. These application notes provide detailed protocols for the extraction of this compound from plant material, focusing on classical acid-base extraction and a proposed solid-phase extraction (SPE) method. This document also presents a summary of quantitative data from the literature to guide researchers in selecting an appropriate extraction strategy.

Introduction

This compound, or N,N-dimethyl-3,4,5-trimethoxyphenethylamine, is a naturally occurring alkaloid found in several species of cacti, with the highest concentrations reported in Trichocereus terscheckii[1]. It is the N,N-dimethylated analog of the psychedelic compound mescaline. Unlike mescaline, this compound is reported to have weak or no psychoactive effects in humans at comparable doses[1]. The primary source of this compound is the cactus Trichocereus terscheckii, where it constitutes the major alkaloid, with a reported total alkaloid content of 0.25% to 1.2% of the dry weight of the plant material. The typical ratio of this compound to mescaline in this species is approximately 5:1.

The extraction of this compound from plant material is a critical step for its isolation, characterization, and further investigation. The choice of extraction method can significantly impact the yield, purity, and overall efficiency of the process. This document outlines two primary methodologies: a traditional acid-base liquid-liquid extraction and a more modern solid-phase extraction technique.

Quantitative Data on Alkaloid Extraction

The selection of an extraction method is often guided by factors such as yield, purity, solvent consumption, and extraction time. While specific comparative studies on this compound extraction are limited, the following tables summarize relevant quantitative data for general alkaloid extraction from cacti and other medicinal plants to provide a basis for comparison.

Table 1: Total Alkaloid Content in Trichocereus terscheckii

| Plant Material | Alkaloid Content (% of dry weight) | This compound to Mescaline Ratio | Reference |

| Trichocereus terscheckii | 0.25 - 1.2% | ~ 5:1 |

Table 2: Comparison of General Alkaloid Extraction Methods

| Extraction Method | Typical Yield (%) | Typical Purity (%) | Solvent Consumption (mL/g) | Extraction Time | Key Advantages | Limitations |

| Maceration | 1.0 - 2.0 | 65 - 75 | 10 - 20 | 24 - 72 hours | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, high solvent usage, lower efficiency. |

| Soxhlet Extraction | 1.5 - 2.5 | 70 - 80 | 10 - 15 | 4 - 24 hours | Higher efficiency than maceration, continuous process. | Can degrade thermolabile compounds. |

| Ultrasound-Assisted Extraction (UAE) | 2.0 - 3.0 | 80 - 90 | 5 - 10 | 0.5 - 1 hour | Reduced extraction time and solvent consumption, improved efficiency. | Requires specialized equipment. |

| Microwave-Assisted Extraction (MAE) | 2.5 - 3.5 | 85 - 95 | 5 - 10 | 0.25 - 0.5 hours | Very short extraction time, high efficiency. | Requires specialized equipment, potential for localized heating. |

| Solid-Phase Extraction (SPE) | > 90 (recovery) | High | Low | < 1 hour | High selectivity, low solvent usage, easily automated. | Higher cost of consumables, requires method development. |

Experimental Protocols

The following sections provide detailed methodologies for the extraction of this compound from dried cactus material.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is a classic method for the extraction of alkaloids from plant material. It relies on the differential solubility of the alkaloid in its salt and free base forms in aqueous and organic solvents.

Materials and Reagents:

-

Dried and powdered Trichocereus terscheckii material

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂) or Xylene

-

2 M Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel (1 L)

-

Beakers and flasks

-

Rotary evaporator

-

pH meter or pH indicator strips

Procedure:

-

Acidic Extraction: a. Weigh 100 g of dried and powdered cactus material and place it in a 1 L beaker. b. Add 500 mL of 1 M HCl and stir the mixture for 4-6 hours at room temperature. This step protonates the alkaloids, forming their water-soluble salts. c. Filter the mixture through cheesecloth or a Büchner funnel to remove the solid plant material. d. Repeat the extraction of the plant material with two more 250 mL portions of 1 M HCl. e. Combine all the acidic aqueous extracts.

-

Defatting (Optional but Recommended): a. Transfer the combined acidic extract to a 1 L separatory funnel. b. Add 150 mL of dichloromethane or xylene and shake vigorously for 2 minutes. This step removes non-polar impurities such as fats and chlorophyll. c. Allow the layers to separate and discard the organic (bottom for dichloromethane, top for xylene) layer. d. Repeat the washing step with another 150 mL of the organic solvent.

-

Basification and Extraction of Free Base: a. Slowly add 2 M NaOH solution to the aqueous extract while stirring until the pH reaches 10-11. This deprotonates the alkaloid salts, converting them to their free base form, which is soluble in organic solvents. b. Transfer the basic aqueous solution to a clean 1 L separatory funnel. c. Add 150 mL of dichloromethane and shake vigorously for 2 minutes. d. Allow the layers to separate and collect the organic (bottom) layer containing the this compound free base. e. Repeat the extraction of the aqueous layer with two more 100 mL portions of dichloromethane. f. Combine all the organic extracts.

-

Drying and Solvent Evaporation: a. Dry the combined organic extract by adding anhydrous sodium sulfate and swirling until the solution is clear. b. Decant or filter the dried organic extract into a round-bottom flask. c. Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

-

Purification (Optional): a. The crude extract can be further purified by techniques such as column chromatography or recrystallization.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol offers a more rapid and selective method for the purification of this compound from the initial acidic extract, significantly reducing solvent consumption.

Materials and Reagents:

-

Acidic aqueous extract from Protocol 1, step 1.e.

-

Strong cation exchange (SCX) SPE cartridges (e.g., 500 mg, 6 mL)

-

Deionized water

-

Ammonium (B1175870) hydroxide (NH₄OH) solution (5% in methanol)

-

SPE manifold

-

Collection tubes

Procedure:

-

SPE Cartridge Conditioning: a. Place the SCX SPE cartridges on the SPE manifold. b. Condition the cartridges by passing 5 mL of methanol, followed by 5 mL of deionized water through each cartridge. Do not allow the cartridges to dry out.

-

Sample Loading: a. Adjust the pH of the acidic aqueous extract to approximately 4-5. b. Load 10-20 mL of the pH-adjusted extract onto the conditioned SPE cartridges. The positively charged this compound will be retained by the negatively charged sorbent. c. Control the flow rate to approximately 1-2 mL/min.

-

Washing: a. Wash the cartridges with 5 mL of deionized water to remove any unretained polar impurities. b. Wash the cartridges with 5 mL of methanol to remove any non-polar impurities that are not ionically bound.

-

Elution: a. Elute the retained this compound from the cartridges by passing 5-10 mL of a 5% ammonium hydroxide solution in methanol through each cartridge. The ammonia (B1221849) will neutralize the charge on the alkaloid, releasing it from the sorbent. b. Collect the eluate in a clean collection tube.

-

Solvent Evaporation: a. Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound extract.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described extraction protocols.

Caption: Workflow for Acid-Base Liquid-Liquid Extraction of this compound.

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Concluding Remarks

The protocols detailed in these application notes provide robust methods for the extraction of this compound from plant material. The choice between the classic acid-base extraction and the more modern SPE method will depend on the specific requirements of the research, including desired purity, sample throughput, and available resources. The acid-base extraction is a well-established and cost-effective method suitable for larger scale extractions, while SPE offers higher selectivity and reduced solvent consumption, making it ideal for smaller scale preparations and high-throughput applications. Further optimization of these protocols may be necessary depending on the specific characteristics of the plant material and the desired final product specifications. It is recommended to quantify the this compound content in the final extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

References

Application Note: Analytical Methods for the Quantification of Trichocereine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trichocereine, also known as N,N-dimethylmescaline, is a phenethylamine (B48288) alkaloid found in various species of cacti, particularly within the Trichocereus (now often classified under Echinopsis) genus. As a structural analog of the well-known psychedelic mescaline, the accurate and sensitive quantification of this compound is crucial for phytochemical studies, forensic analysis, and ethnobotanical research. This document provides detailed protocols and comparative data for the quantification of this compound using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Cactus Tissue

A robust and efficient extraction method is fundamental for the accurate quantification of this compound from plant material. The following protocol describes a common acid-base extraction procedure.

Materials:

-

Fresh or dried cactus tissue

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate

-

Homogenizer or blender

-

Centrifuge

-

Rotary evaporator

-

pH meter or pH strips

Protocol:

-

Homogenization: Weigh 1-5 grams of fresh or 0.1-0.5 grams of dried cactus tissue. Homogenize the tissue in 20-50 mL of methanol.

-

Acidification: Acidify the methanolic extract to approximately pH 2-3 with 1M HCl. This step protonates the alkaloids, making them soluble in the aqueous-methanolic phase.

-

Defatting (Optional): Perform a liquid-liquid extraction with an equal volume of dichloromethane to remove non-polar compounds like fats and waxes. Discard the organic (DCM) layer.

-

Basification: Adjust the pH of the aqueous layer to approximately 10-11 with 2M NaOH. This deprotonates the alkaloids, making them soluble in a non-polar organic solvent.

-

Alkaloid Extraction: Extract the basified solution three times with an equal volume of dichloromethane. Pool the organic layers.

-

Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent for the chosen analytical technique (e.g., methanol for HPLC, ethyl acetate (B1210297) for GC).

Workflow for Sample Preparation:

Method 1: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry is a widely used technique for the analysis of volatile and semi-volatile compounds like phenethylamine alkaloids.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions for this compound (Quantifier/Qualifier): Specific ions for this compound should be determined by analyzing a pure standard. Likely ions would include the molecular ion and characteristic fragment ions.

Workflow for GC-MS Analysis:

Method 2: Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector is a robust method for quantifying compounds that possess a chromophore, such as the aromatic ring in this compound.

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and Diode-Array Detector (e.g., Agilent 1260 Infinity II).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitoring at 270 nm, with spectral data collected from 200-400 nm for peak purity assessment.

Workflow for HPLC-DAD Analysis:

Method 3: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry offers the highest sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC I-Class with Xevo TQ-S micro).

-

Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program: A rapid gradient suitable for UPLC, for example:

-

0-0.5 min: 2% B

-

0.5-3.0 min: 2% to 98% B

-

3.0-3.5 min: 98% B

-

3.5-3.6 min: 98% to 2% B

-

3.6-5.0 min: 2% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

MS/MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound: The precursor ion (Q1) will be the protonated molecule [M+H]+. Product ions (Q3) must be determined by infusing a standard. For example:

-

Precursor Ion [M+H]+: m/z (to be determined from standard)

-

Product Ion 1 (Quantifier): m/z (to be determined)

-

Product Ion 2 (Qualifier): m/z (to be determined)

-

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and should be established for each specific laboratory and application.

| Parameter | GC-MS | HPLC-DAD | LC-MS/MS |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.995 |

| Limit of Detection (LOD) | 1-10 ng/mL | 10-50 ng/mL | 0.01-0.1 ng/mL |

| Limit of Quantification (LOQ) | 5-25 ng/mL | 50-150 ng/mL | 0.05-0.5 ng/mL |

| Recovery (%) | 85-105% | 90-110% | 95-105% |

| Precision (%RSD) | < 15% | < 10% | < 5% |

| Selectivity | Good | Moderate | Excellent |

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study.

-

GC-MS is a reliable and robust method suitable for routine analysis when high sensitivity is not the primary concern.

-

HPLC-DAD offers a straightforward and accessible approach, particularly for samples with relatively high concentrations of the analyte.

-

LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification and analysis in complex biological matrices.

For all methods, the use of a certified reference material for this compound is essential for accurate calibration and quantification. Method validation should be performed according to established guidelines to ensure data reliability.

Application Notes and Protocols for Trichocereine in Rodent Behavioral Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the limited publicly available scientific literature regarding Trichocereine (N,N-dimethylmescaline). Detailed experimental protocols and comprehensive quantitative data for this compound in rodent behavioral studies are scarce. The methodologies provided are based on standard practices for similar compounds and should be adapted and validated for specific research purposes.

Introduction

This compound, also known as N,N-dimethylmescaline, is a phenethylamine (B48288) alkaloid found in certain species of cacti.[1] It is structurally related to the classic psychedelic mescaline. Preliminary research in animal models suggests that this compound may possess psychostimulant and subjective effects similar to amphetamine and mescaline, respectively. However, its psychoactive effects in humans are not well-established, with some reports suggesting they are weak or absent when administered orally.[1][2]

These application notes provide an overview of the reported behavioral effects of this compound in rodents and offer example protocols for investigating its psychostimulant and discriminative stimulus properties.

Reported Behavioral Effects in Rodents

Published literature on the behavioral pharmacology of this compound in rodents is limited. The primary findings reported are:

-

Amphetamine-like Excitation: this compound has been observed to produce marked excitation in rodents, similar to that induced by amphetamine.[1][2]

-

Mescaline-like Discriminative Stimulus Effects: In drug discrimination studies, this compound has been shown to substitute for mescaline.[1] This indicates that rodents perceive the subjective effects of this compound as being similar to those of mescaline.

-

Conditioned Avoidance Response: One study from 1966 investigated the effect of this compound on the conditioned avoidance response in rats, though the specific outcomes are not detailed in readily available literature.[2]

Quantitative Data Summary

Due to the limited number of detailed studies, a comprehensive quantitative data summary for this compound is not possible. The following table presents the single piece of quantitative data found in the literature.

| Behavioral Assay | Species | Dose of this compound | Training Drug and Dose | Outcome | Reference |

| Drug Discrimination | Rodent | 50 mg/kg (intraperitoneal) | Mescaline (25 mg/kg) | Full substitution | [1] |

Experimental Protocols

The following are detailed, generalized protocols for assessing the amphetamine-like and mescaline-like effects of this compound in rodents. These protocols are based on standard behavioral pharmacology paradigms and should be optimized for specific experimental conditions.

Protocol for Assessing Amphetamine-Like Locomotor Activity

This protocol is designed to evaluate the stimulant effects of this compound on spontaneous locomotor activity in an open-field arena.

Objective: To quantify the effect of this compound on locomotor activity and compare it to amphetamine.

Materials:

-

Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)

-

This compound hydrochloride (dissolved in 0.9% saline)

-

d-Amphetamine sulfate (B86663) (positive control, dissolved in 0.9% saline)

-

0.9% Saline (vehicle control)

-

Open-field arenas equipped with automated photobeam tracking systems or video tracking software.

-

Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

-

Animal Acclimation: House animals in the testing facility for at least one week before the experiment. Handle the animals daily for several days leading up to the test to reduce stress.

-

Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.

-

Experimental Groups: Randomly assign animals to treatment groups (e.g., Vehicle, d-Amphetamine, this compound low dose, this compound medium dose, this compound high dose). A group size of 8-12 animals is recommended.

-

Drug Administration: Administer the assigned treatment via i.p. injection.

-

Open-Field Testing: Immediately after injection, place each animal in the center of the open-field arena.

-

Data Collection: Record locomotor activity for 60-120 minutes. Key parameters to measure include:

-

Total distance traveled

-

Horizontal activity (beam breaks)

-

Vertical activity (rearing)

-

Time spent in the center versus the periphery of the arena.

-

-

Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle and d-amphetamine groups.

Protocol for Drug Discrimination

This protocol uses a two-lever operant conditioning procedure to determine if the subjective effects of this compound are similar to those of mescaline.

Objective: To assess whether this compound substitutes for the discriminative stimulus effects of mescaline.

Materials:

-

Rodents (e.g., male Sprague-Dawley rats)

-

Standard two-lever operant conditioning chambers housed in sound-attenuating cubicles.

-

Food pellets (reinforcers)

-

This compound hydrochloride (dissolved in 0.9% saline)

-

Mescaline hydrochloride (training drug, dissolved in 0.9% saline)

-

0.9% Saline (vehicle)

-

Syringes and needles for i.p. injection.